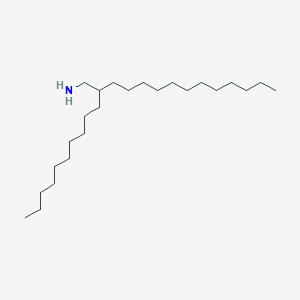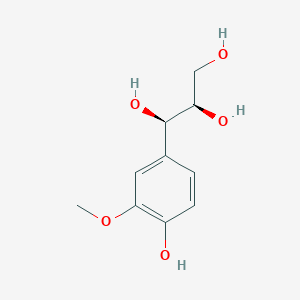
N,N-Dimethylpyridine-3-sulfonamide
Overview
Description
N,N-Dimethylpyridine-3-sulfonamide (DMP-3-S) is a type of sulfonamide, a class of organic compounds containing a sulfonamide group. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. DMP-3-S is also known as 3-sulfamoyl-2,6-dimethylpyridine and is used in a variety of biological and chemical processes.
Scientific Research Applications
Tautomerism and Electronic Structure Analysis
Research has explored the structural and electronic properties of N-heterocyclic arenesulfonamides, including those with pyridine moieties, investigating their tautomerism between sulfonamide and sulfonimide forms. Studies have utilized experimental and theoretical methods, such as X-ray diffraction and density functional theory, to analyze these compounds. The findings highlight the influence of solvent polarity on the preference for sulfonimide tautomers and suggest unusual coordination possibilities due to their electronic structure (Chourasiya et al., 2017).
Polymorphism and Crystal Structures
Investigations into the polymorphism of pharmaceutical compounds have revealed unexpected manifestations of sulfonamide heterosynthons, particularly in the crystal structures of drugs like R-tamsulosin. These studies provide insights into the robustness of certain sulfonamide motifs and their potential disruption by weaker acceptors, offering perspectives for pharmaceutical cocrystal design (Nanubolu et al., 2014).
Antiproliferative Potential
There has been significant interest in the design and synthesis of N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Novel compounds bearing this moiety have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines, with some showing higher activity compared to known drugs. This highlights the potential of such derivatives in cancer treatment research (Bashandy et al., 2014).
Synthesis Methods
Recent advances in synthetic chemistry have enabled the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. This approach, employing oxidative coupling, presents an efficient, environmentally friendly, and economic route for producing these compounds, essential in drug design and development (Cao et al., 2021).
Antidiabetic Agents
Sulfonamide derivatives, particularly those based on pyridine scaffolds, have been investigated for their alpha-amylase inhibition activity, showing notable anti-diabetic potential. Such studies underline the importance of sulfonamides in developing new therapeutic agents for diabetes management (Sadawarte et al., 2021).
Mechanism of Action
DMPS has been shown to have pharmacological properties, including antitumor, anti-inflammatory, and analgesic effects. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of enzyme activity and the modulation of cytokine expression.
Safety and Hazards
DMPS is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
N,N-dimethylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZULNNLLFYOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507677 | |
| Record name | N,N-Dimethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4810-41-7 | |
| Record name | N,N-Dimethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

